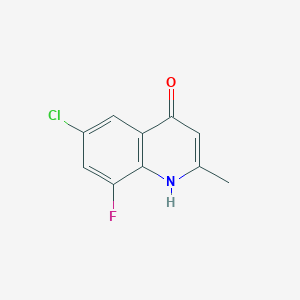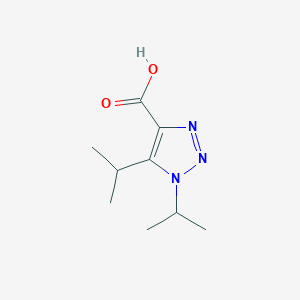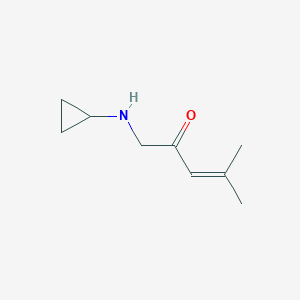
N-methylpropanedithioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen
準備方法
Synthetic Routes and Reaction Conditions
N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
N-methylpropanamide+P2S5→this compound+by-products
The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
N-methylpropanedithioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-methylpropanedithioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.
N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.
N-methylthioacetamide: Contains a single thiocarbonyl group.
Uniqueness
This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H8N2S2 |
|---|---|
分子量 |
148.3 g/mol |
IUPAC名 |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChIキー |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)CC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

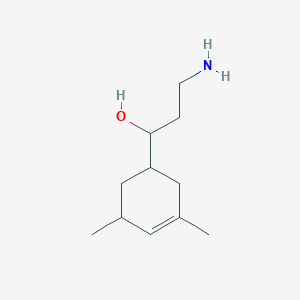
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
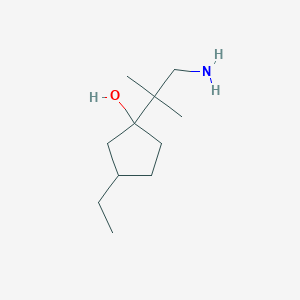



![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)

